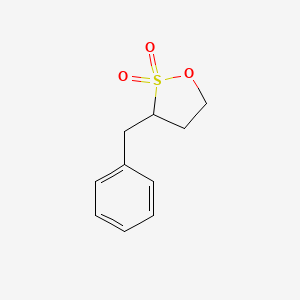

3-Benzyl-1,2-oxathiolane 2,2-dioxide

Description

Significance of 3-Benzyl-1,2-oxathiolane 2,2-dioxide as a Key Heterocyclic Compound in Organic Synthesis

The significance of this compound in organic synthesis stems from its identity as a sultone. Sultones are important heterocyclic compounds primarily because they can act as potent sulfoalkylating agents, introducing alkyl chains that carry sulfonic acid functionalities into other molecules. esdchem.com.tr The strained five-membered ring of a γ-sultone is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity makes them valuable building blocks for constructing more complex molecular architectures. nih.gov

The presence of the benzyl (B1604629) group at the C-3 position is particularly noteworthy. This substituent can influence the regioselectivity of ring-opening reactions and serves as a handle for introducing the benzyl moiety, a common structural element in many biologically active compounds and complex organic molecules. The reactivity of the sultone ring allows for the covalent linkage of this benzyl-containing fragment to a wide range of nucleophiles.

While specific, dedicated research on the applications of this compound is not extensively documented in publicly available literature, its importance can be inferred from the well-established chemistry of related oxathiolane systems. For instance, oxathiolane intermediates are crucial in the synthesis of significant antiviral drugs like Lamivudine (B182088) (3TC) and Emtricitabine (B123318) (FTC). acs.orgnih.gov These syntheses highlight the role of the oxathiolane framework as a versatile scaffold in medicinal chemistry. Therefore, this compound is recognized as a key heterocyclic compound, offering potential as a precursor for novel chemical entities.

Historical Context and Evolution of Sultone Chemistry Relevant to 1,2-Oxathiolane (B15487274) 2,2-dioxide Systems

The study of sultones has a rich history dating back to the late 19th century. The term "sultone" was first introduced by the chemist Erdmann in 1888 to describe aromatic variants of these cyclic sulfonic esters. esdchem.com.tr Sultones are fundamentally the internal esters of hydroxy sulfonic acids, making them the sulfur counterparts to lactones. esdchem.com.tr

Early synthetic methods for preparing sultones were often based on the intramolecular cyclization of haloalkanesulfonates or the sulfonation of olefins using reagents like a dioxane-sulfur trioxide complex. esdchem.com.tr Another classic approach involves carbanion-mediated sulfonate intermolecular or intramolecular coupling reactions. esdchem.com.tr

Over the decades, the synthetic toolbox for accessing sultones, including 1,2-oxathiolane 2,2-dioxide systems, has expanded significantly. Modern organic chemistry has introduced a variety of powerful methodologies for their synthesis. These advanced techniques include:

Intramolecular Diels-Alder reactions

Ring-closing metathesis

Palladium-catalyzed intramolecular coupling reactions

Rhodium-catalyzed C-H insertion and carbene cyclization cycloaddition cascades hud.ac.uk

A major evolution in sultone chemistry has been the development of asymmetric synthesis. The ability to create chiral sultones has opened up new avenues for stereoselective transformations, making them highly attractive for the synthesis of enantiomerically pure complex molecules. hud.ac.uk The continuous development of new and efficient synthetic routes to sultones is driven by their established utility as versatile intermediates for chemists in both academic and industrial research. hud.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

3-benzyloxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-14(12)10(6-7-13-14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDYPJRCONIRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)C1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300792 | |

| Record name | 3-benzyl-1,2-oxathiolane 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75732-43-3 | |

| Record name | 75732-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-benzyl-1,2-oxathiolane 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 3 Benzyl 1,2 Oxathiolane 2,2 Dioxide in Advanced Organic Synthesis

Utility as a Versatile Building Block for Heterocyclic Compound Synthesis

3-Benzyl-1,2-oxathiolane 2,2-dioxide serves as a potent electrophile, a characteristic inherent to the strained four-membered ring of the γ-sultone. This reactivity is harnessed by chemists to construct a variety of heterocyclic systems. The ring-opening of the sultone can be readily achieved by a wide range of nucleophiles, leading to the incorporation of a sulfonate-containing alkyl chain into the target molecule. This process is fundamental to its application as a building block.

The synthesis of various heterocyclic compounds often involves the use of bifunctional reagents, and this compound can be considered a masked bifunctional entity. Upon nucleophilic attack and ring-opening, it provides a carbon chain with a terminal sulfonate group, which can then participate in subsequent cyclization reactions. For instance, reaction with a dinucleophile can lead to the formation of larger heterocyclic rings incorporating the benzyl (B1604629) and sulfonate moieties.

Furthermore, the benzyl group at the 3-position offers a site for further functionalization, allowing for the synthesis of a diverse library of substituted heterocyclic compounds. The reactivity of the sultone ring, combined with the potential for modification of the benzyl group, makes this compound a highly adaptable precursor for the synthesis of novel heterocyclic structures with potential applications in medicinal chemistry and materials science. acs.orgresearchgate.netnih.gov

Precursor for the Development of Complex Organic Molecules with Tailored Functionalities

The ability of this compound to introduce a sulfoalkyl group into organic molecules is a key feature that makes it a valuable precursor for creating complex molecules with specific, tailored functionalities. nih.gov The sulfonic acid group is highly polar and can significantly influence the physicochemical properties of a molecule, such as its solubility, acidity, and ability to interact with biological targets.

The general strategy for utilizing this compound in the synthesis of complex molecules involves its reaction with a suitable nucleophile to generate a linear intermediate containing a benzyl group and a terminal sulfonate. This intermediate can then be further elaborated through various synthetic transformations. The benzyl group can be modified or removed, and the sulfonate can be used as a handle for further reactions or as a key functional group in the final product.

For example, in the synthesis of complex natural products or their analogues, the introduction of a sulfonate group can be a crucial step to mimic a naturally occurring functionality or to improve the pharmacokinetic properties of a molecule. The versatility of the sultone ring-opening reaction allows for the incorporation of this functional group at various stages of a synthetic sequence, providing chemists with a powerful tool for molecular design and construction. acs.orgnih.gov

Strategic Intermediate in Pharmaceutical and Agrochemical Synthesis

The oxathiolane ring is a key structural motif in several important pharmaceutical agents, particularly in the class of nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of viral infections like HIV and Hepatitis B. nih.govidexlab.com While specific documentation for this compound as a direct intermediate in currently marketed drugs is not prevalent in publicly available literature, the general importance of substituted oxathiolanes underscores its potential in this area. njchm.comscientia.report

The synthesis of these antiviral drugs often involves the coupling of a modified oxathiolane intermediate with a nucleobase. The benzyl group in this compound could serve as a protecting group or a modifiable handle during the synthesis of novel pharmaceutical candidates.

In the realm of agrochemical synthesis, the development of new pesticides and herbicides with improved efficacy and reduced environmental impact is a constant pursuit. The introduction of a sulfonate group, facilitated by reagents like this compound, can alter the polarity and systemic properties of a molecule, potentially leading to enhanced performance as an agrochemical.

The synthesis of enantiomerically pure pharmaceuticals is of paramount importance, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Chiral sultones are valuable building blocks in asymmetric synthesis, allowing for the construction of complex chiral molecules with high stereochemical control. acs.orgresearchgate.net

While this compound is achiral, it can be used in diastereoselective reactions with chiral nucleophiles or catalysts to generate chiral products. More significantly, the synthesis of chiral derivatives of this sultone, for example, through enantioselective synthesis, would provide a powerful tool for the construction of enantiomerically pure compounds. acs.org The resulting chiral building block could then be used in the synthesis of a wide range of complex molecules, including pharmaceuticals and other biologically active compounds, ensuring the desired stereochemistry in the final product.

The general field of asymmetric synthesis has developed robust methods for the preparation of chiral sulfoxides and sulfones, and these methodologies could potentially be adapted for the synthesis of chiral sultones like a stereochemically defined version of this compound. nih.govrsc.orgnih.gov

A particularly promising application of sultones, including this compound, lies in the field of radiochemistry and its use in Positron Emission Tomography (PET) imaging. acs.orgacs.orgnih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. This is achieved by administering a molecule labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F).

Sultones have been shown to be highly effective precursors for radiofluorination. acs.orgacs.orgnih.gov The ring-opening reaction of the sultone with [¹⁸F]fluoride is a facile and efficient method for incorporating the ¹⁸F isotope into a molecule. This reaction typically proceeds under mild conditions and with high yields, which is crucial when working with short-lived radioisotopes. acs.orgnih.gov

The resulting ¹⁸F-labeled compound, a fluorosulfonate, can then be used as a PET imaging agent. The presence of the sulfonate group can also impart favorable pharmacokinetic properties, such as increased hydrophilicity, which can lead to faster clearance from non-target tissues and improved image quality. The benzyl group of this compound could be used to attach the molecule to a targeting vector, such as a peptide or antibody, to direct the PET probe to a specific biological target.

| Radionuclide | Half-life | Application in PET Imaging |

| Fluorine-18 (¹⁸F) | 109.7 minutes | Most commonly used PET isotope due to its favorable decay characteristics and relatively long half-life, allowing for complex radiosynthesis and distribution. |

| Carbon-11 (¹¹C) | 20.4 minutes | Used for labeling a wide range of organic molecules without altering their biological activity, but its short half-life requires an on-site cyclotron. |

| Nitrogen-13 (¹³N) | 9.97 minutes | Primarily used for myocardial perfusion imaging. Its very short half-life limits its use to simple molecules. |

| Oxygen-15 (¹⁵O) | 2.04 minutes | Used for measuring blood flow and oxygen metabolism. Its extremely short half-life necessitates immediate use after production. |

Role as a Cross-Linker in Material Science and Bioconjugation

The reactivity of the sultone ring with nucleophiles also makes this compound and related bis-sultones valuable as cross-linking agents in materials science and for bioconjugation. acs.orgacs.orgnih.gov Cross-linking is a process that creates a network structure in polymers, leading to materials with enhanced mechanical strength, thermal stability, and other desirable properties.

In bioconjugation, the goal is to link a biomolecule, such as a protein or antibody, to another molecule, such as a drug or a fluorescent dye. This is a critical technology in the development of targeted therapies and diagnostic agents. Bis-sultones can act as homobifunctional cross-linkers, reacting with nucleophilic groups on biomolecules, such as the amine groups of lysine (B10760008) residues, to form stable covalent bonds. acs.orgacs.orgnih.gov

This "double-click" approach, where each sultone ring can react with a nucleophile, provides a versatile method for linking molecules. nih.gov The benzyl group in a mono-sultone like this compound could be functionalized to create a heterobifunctional cross-linker, allowing for the sequential and controlled conjugation of two different molecules.

Structural Diversification and Investigation of 3 Benzyl 1,2 Oxathiolane 2,2 Dioxide Derivatives and Analogues

Synthesis and Reactivity of Bis-Sultone Analogues

The concept of incorporating two sultone moieties within a single molecular entity has led to the design of bis-sultone analogues. These homobifunctional compounds present intriguing possibilities for cross-linking and molecular scaffolding. A notable example is the synthesis of a homobifunctional cross-linker based on a benzene (B151609) scaffold bearing two sultone rings. nih.gov The synthetic strategy for such compounds often involves the multi-step transformation of a central aromatic core.

The reactivity of these bis-sultones is characterized by the susceptibility of the sultone ring to nucleophilic attack. This "double click" approach allows for sequential reactions. For instance, the first sultone ring can undergo nucleophilic opening by a fluoride (B91410) ion, a process utilized in [¹⁸F]-radiolabelling. nih.gov Subsequently, the second sultone ring remains available for reaction with other nucleophiles, such as the amine groups found in peptides, facilitating bioconjugation. nih.gov This dual reactivity underscores the potential of bis-sultones as versatile reagents in medicinal chemistry and materials science. The ring-opening reactions with various nucleophiles, including amines, alcohols, and thiols, generally proceed under mild conditions, highlighting the "click" nature of these transformations. rsc.org

| Bis-Sultone Derivative | Synthetic Precursor | Key Reaction Type | Reactivity Highlight | Reference |

| Benzenoid bis-sultone | Substituted benzene derivative | Sulfonation/Cyclization | Sequential nucleophilic ring-opening | nih.gov |

Exploration of Related Cyclic Sulfonate Esters

The fundamental 1,2-oxathiolane (B15487274) 2,2-dioxide ring system can be modified in several ways, including ring expansion to δ-sultones, alteration of the heteroatom arrangement to 1,3-oxathiolane (B1218472) derivatives, and the introduction of unsaturation. These modifications significantly influence the chemical properties and reactivity of the resulting compounds.

Six-membered cyclic sulfonates, or δ-sultones, represent a homologous extension of the γ-sultone series. The synthesis of 1,2-oxathiane 2,2-dioxides can be achieved through various methods, including the sulfonation of olefins with sulfur trioxide complexes and the cyclization of ω-hydroxy or ω-halo sulfonic acids. chim.itnih.gov For instance, the reaction of certain alkenes with a dioxane-sulfur trioxide complex can yield substituted δ-sultones. chim.it

The reactivity of δ-sultones is similar to that of their five-membered counterparts, primarily involving nucleophilic attack at the carbon atom adjacent to the oxygen, leading to ring-opening. However, the larger ring size can influence the reaction kinetics and the conformational preferences of the molecule. The anion of methyl phenylacetate, for example, can participate in a Michael addition to a vinyl sulfonate, which after reduction and cyclization, yields a 5-phenyl-1,2-oxathiane 2,2-dioxide. chim.it The generation of an anion at the C-3 position allows for the introduction of various substituents. chim.it

| δ-Sultone Synthesis Method | Starting Materials | Product Type | Reference |

| Sulfonation of Alkenes | Alkenes, SO₃-dioxane | Substituted 1,2-oxathiane 2,2-dioxides | chim.it |

| Intramolecular Cyclization | ω-Hydroxy/Halo sulfonic acids | 1,2-Oxathiane 2,2-dioxides | nih.gov |

| Michael Addition/Cyclization | Vinyl sulfonates, Enolates | Substituted 1,2-oxathiane 2,2-dioxides | chim.it |

Isomeric rearrangement of the heteroatoms within the five-membered ring leads to 1,3-oxathiolane derivatives. These compounds can be synthesized through the condensation of aldehydes or ketones with mercaptoalcohols or related precursors. nih.gov For example, the reaction of an aldehyde with a mercapto-substituted dimethyl acetal (B89532) can form the 1,3-oxathiolane ring. researchgate.net

The oxidation of the sulfur atom in the 1,3-oxathiolane ring to a sulfoxide (B87167) or a sulfone dramatically alters its electronic properties and reactivity. Common oxidizing agents for converting sulfides to sulfones include hydrogen peroxide, often catalyzed by metal complexes, and meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgnih.gov The resulting 1,3-oxathiolane 2,2-dioxides are structurally analogous to the 1,2-isomers but exhibit different reactivity patterns due to the altered placement of the sulfone group within the ring.

The introduction of double bonds into the 1,2-oxathiolane 2,2-dioxide ring creates unsaturated sultones, which possess enhanced reactivity. These compounds can be synthesized through various methods, including elimination reactions from appropriately substituted saturated sultones or by ring-closing metathesis of unsaturated sulfonates. researchgate.net The sulfonation of dienes can also lead to the formation of dihydro-1,2-oxathiine 2,2-dioxides. chim.it

Unsaturated γ-sultones are particularly reactive as Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. nih.gov They can also participate in cycloaddition reactions. For example, nitrile oxides can undergo a [3+2] cycloaddition with α,β-unsaturated γ-sultones to afford bicyclic products. acs.org The reactivity of these compounds is dictated by the position of the double bond within the ring system.

| Unsaturated/Dihydro Sultone | Synthesis Method | Key Reactivity | Reference |

| α,β-Unsaturated γ-sultones | Elimination from substituted sultones | Michael Addition, [3+2] Cycloaddition | nih.govacs.org |

| Dihydro-1,2-oxathiine 2,2-dioxides | Sulfonation of dienes | Ring-opening, further functionalization | chim.it |

| Unsaturated δ-sultones | Ring-closing metathesis | Diels-Alder reactions | researchgate.net |

Chiral Derivatives and Their Stereochemical Impact on Reactivity

The introduction of chirality into the 3-benzyl-1,2-oxathiolane 2,2-dioxide framework has significant implications for its chemical and biological properties. The stereocenter at the C-3 position, and potentially at other positions, can be controlled through various asymmetric synthesis strategies. These include the use of chiral auxiliaries, enantioselective catalysts, and resolutions of racemic mixtures. rsc.org The synthesis of enantiopure α,γ-substituted γ-sultones has been achieved via α-allylation of chiral sulfonates. acs.org

The stereochemistry of chiral sultones profoundly influences their reactivity. Diastereoselective reactions are common, where the existing stereocenter directs the approach of incoming reagents, leading to the preferential formation of one diastereomer. For instance, the hydrolysis of diastereomerically pure α,γ-substituted γ-sultones proceeds with high stereoselectivity to yield γ-hydroxy sulfonates. acs.org The stereospecific formation of γ-sultones containing a substituent at the α-position to the sulfonyl group has also been observed in the sulfonation of certain olefins. researchgate.net The development of catalytic asymmetric methods for the synthesis of β-sultones has enabled access to a range of enantioenriched sulfonyl derivatives. researchgate.net

Spiro Sultone Derivatives and Fused Ring Systems

The structural diversity of 1,2-oxathiolane 2,2-dioxides can be further expanded by the creation of spirocyclic and fused-ring systems. Spiro sultones feature a common atom that is part of two rings, one of which is the sultone ring. The synthesis of spirocyclic γ-sultams, which are nitrogen analogues of sultones, has been achieved through the intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides, a method that could potentially be adapted for spiro sultone synthesis. nih.govnih.gov

Advanced Theoretical and Computational Investigations of 1,2 Oxathiolane 2,2 Dioxide Systems

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential energy surfaces, mapping out the energetic course of chemical reactions. arxiv.org This involves identifying stable intermediates, and more importantly, the high-energy transition states that control reaction rates. For 1,2-oxathiolane (B15487274) 2,2-dioxide systems, these studies are crucial for understanding both their synthesis and subsequent reactions, such as nucleophilic ring-opening.

The formation of the γ-sultone ring often proceeds through cycloaddition reactions. researchgate.net For instance, the reaction between an alkene and sulfur trioxide can be modeled to understand its mechanism, which may involve a concerted [2+2] cycloaddition or a two-step pathway with a zwitterionic intermediate. researchgate.net Computational models can calculate the activation barriers for these competing pathways, predicting the likely mechanism under different conditions.

The reactivity of the sultone ring itself is a key area of investigation. The ring is susceptible to nucleophilic attack, which can occur at the carbon adjacent to the endocyclic oxygen (C-O bond cleavage) or, less commonly, at the sulfur atom. researchgate.net The strain within the five-membered ring contributes to its reactivity compared to acyclic sulfonate esters. researchgate.net Quantum chemical calculations can determine the activation energies (ΔG‡) for attack at different sites by various nucleophiles. By modeling the transition state structures, chemists can understand the geometric and electronic requirements for the reaction to occur. arxiv.org

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Ring-Opening of a Model γ-Sultone

| Nucleophile | Attack Site | Computational Method | Calculated ΔG‡ (kcal/mol) |

| Hydroxide (OH⁻) | Carbon (C5) | DFT (B3LYP/6-31G) | 18.5 |

| Methoxide (CH₃O⁻) | Carbon (C5) | DFT (B3LYP/6-31G) | 20.1 |

| Hydroxide (OH⁻) | Sulfur (S1) | DFT (B3LYP/6-31G) | 25.3 |

| Ammonia (NH₃) | Carbon (C5) | DFT (B3LYP/6-31G) | 28.7 |

This table presents illustrative data based on computational principles for γ-sultones to demonstrate how reaction pathways are modeled.

These calculations help predict how the benzyl (B1604629) substituent at the C3 position influences reactivity, either through steric hindrance or electronic effects, altering the activation barriers for nucleophilic attack compared to the unsubstituted parent compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as the nucleophile or electron donor. The LUMO is the lowest-energy empty orbital and acts as the electrophile or electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's stability and reactivity. nih.gov

For 3-Benzyl-1,2-oxathiolane 2,2-dioxide, FMO analysis can predict its behavior in various reactions.

Nucleophilicity: The energy and location of the HOMO determine the molecule's basicity and nucleophilicity. The HOMO is likely localized on the phenyl ring of the benzyl group and the oxygen atoms of the sulfonate group, suggesting these are potential sites for interaction with electrophiles.

Electrophilicity: The energy and location of the LUMO dictate the molecule's electrophilicity. In γ-sultones, the LUMO is typically centered on the sulfur atom and the adjacent carbon atom (C5), indicating these are the primary sites for nucleophilic attack. youtube.com A lower LUMO energy makes the molecule a better electron acceptor and more reactive towards nucleophiles. youtube.com

By examining the orbital coefficients, FMO theory can predict the regioselectivity of reactions. numberanalytics.com For example, in the ring-opening of this compound, a nucleophile will preferentially attack the atom with the largest LUMO coefficient, which is expected to be the C5 carbon atom. numberanalytics.com

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

| Orbital | Calculated Energy (eV) | Primary Location of Orbital Density | Predicted Reactivity |

| HOMO | -8.9 | Benzyl group (π-system), Sulfonyl oxygens | Site of protonation or reaction with strong electrophiles |

| LUMO | -1.2 | C5-carbon, Sulfur atom | Site of nucleophilic attack |

| HOMO-LUMO Gap | 7.7 | - | Indicates high kinetic stability |

This table contains representative data derived from FMO principles to illustrate its application in predicting reactivity.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape of a molecule and the subtle interactions between its orbitals, known as stereoelectronic effects, are fundamental to its properties and reactivity. wikipedia.org The five-membered 1,2-oxathiolane ring is not planar and exists in puckered conformations, typically described as envelope or twist forms. The benzyl substituent at the C3 position can occupy either a pseudo-axial or a pseudo-equatorial position, and computational analysis can determine the relative stability of these conformers.

The preference for one conformation over another is governed by a combination of steric and stereoelectronic effects. researchgate.net

Steric Hindrance: A bulky substituent like the benzyl group generally prefers the less crowded pseudo-equatorial position to minimize steric clash with other atoms on the ring.

Stereoelectronic Effects: These arise from the interaction between electron-filled (donor) and electron-empty (acceptor) orbitals. wikipedia.org A key interaction in such systems is hyperconjugation, where a bonding orbital (e.g., σ C-H) donates electron density into a nearby anti-bonding orbital (e.g., σ* S-O or σ* C-O). researchgate.net These interactions are highly dependent on the geometry and relative orientation of the orbitals, often stabilizing conformations that might seem sterically unfavorable, such as in the gauche effect. wikipedia.orgresearchgate.net

In this compound, the orientation of the benzyl group and the conformation of the five-membered ring are influenced by these stabilizing σ → σ* interactions, which can be quantified using methods like Natural Bond Orbital (NBO) analysis.

Table 3: Example Conformational Energy Profile for 3-Substituted 1,2-Oxathiolane 2,2-dioxide

| Conformer | Relative Energy (kcal/mol) | Key Stabilizing Stereoelectronic Interaction |

| Benzyl-pseudo-equatorial | 0.00 (most stable) | σ(C4-H) → σ(S-O) |

| Benzyl-pseudo-axial | +2.1 | σ(C3-H) → σ(C4-C5) |

This table provides an illustrative example of conformational analysis based on established principles of stereoelectronic effects.

Quantum Mechanical Studies on Structure-Reactivity Relationships

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), provide a quantitative link between a molecule's electronic structure and its chemical reactivity. nih.gov By computing various molecular properties, researchers can build a detailed picture of why a molecule behaves the way it does.

For this compound, QM studies can elucidate several key structure-reactivity relationships:

Geometric Parameters: Calculated bond lengths and angles can reveal areas of strain or weakness. For example, a slightly elongated C5-O bond compared to a typical C-O single bond could suggest that this bond is predisposed to break during a ring-opening reaction.

Atomic Charges: Methods like Natural Population Analysis (NPA) calculate the partial charge on each atom. nih.gov A significant positive charge on the sulfur atom and the C5 carbon would confirm their electrophilic character and susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Red regions indicate electron-rich areas (nucleophilic sites), while blue regions show electron-poor areas (electrophilic sites). For a γ-sultone, the area around the sulfonyl oxygens would be red, while the region near the sulfur and C5-carbon would be blue, visually confirming the predictions of FMO theory. nih.gov

These computational descriptors collectively provide a robust framework for understanding and predicting the chemical behavior of this compound.

Table 4: Selected Calculated Structural and Electronic Properties of this compound

| Parameter | Computational Method | Calculated Value | Implication for Reactivity |

| Bond Length (C5-O) | DFT/B3LYP | 1.48 Å | Potential site of bond cleavage |

| Bond Length (S-C5) | DFT/B3LYP | 1.85 Å | - |

| Bond Angle (C5-S-O) | DFT/B3LYP | 95.5° | Indicates ring strain |

| NPA Charge on S | DFT/B3LYP | +1.95 | Electrophilic center |

| NPA Charge on C5 | DFT/B3LYP | +0.25 | Electrophilic center |

This table presents hypothetical but realistic data based on quantum mechanical calculations for similar structures, illustrating the link between structure and reactivity.

Future Research Directions and Emerging Trends in 3 Benzyl 1,2 Oxathiolane 2,2 Dioxide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of γ-sultones has traditionally relied on methods such as the sulfonation of olefins and carbanion-mediated intramolecular cyclizations. acs.org However, the future of synthesizing 3-Benzyl-1,2-oxathiolane 2,2-dioxide and related structures lies in the adoption of more advanced and sustainable practices. A major trend in modern chemistry is the move towards green and sustainable synthesis, which is becoming increasingly important in both academic and industrial research. mdpi.com

Emerging methodologies that are likely to be applied and refined for γ-sultones include:

Catalytic C-H Activation/Insertion: Rhodium-catalyzed C-H insertion reactions represent a powerful, atom-economical approach to forming the sultone ring. acs.orgresearchgate.net Future work will likely focus on expanding the substrate scope and developing catalysts based on more abundant and less toxic metals.

Ring-Closing Metathesis (RCM): RCM has proven to be a robust method for synthesizing cyclic compounds, including sultones. researchgate.net The development of new, highly active, and selective catalysts will enable the synthesis of increasingly complex sultone architectures.

Asymmetric Synthesis: The creation of chiral sultones is a significant goal, as these can serve as precursors for stereoselective transformations. acs.orgresearchgate.net Future efforts will be directed towards developing novel chiral auxiliaries and catalytic asymmetric methods to produce enantiopure this compound.

Flow Chemistry: Continuous flow microreactors offer enhanced heat and mass transfer, allowing for safer and more efficient synthesis of reactive intermediates like sultones, potentially leading to higher yields and purity. rsc.org This technology is particularly advantageous for reactions that are highly exothermic. rsc.org

A comparative overview of these synthetic approaches is presented in Table 1.

| Methodology | Description | Potential Advantages | Key Research Focus |

| Catalytic C-H Insertion | Intramolecular insertion of a sulfonyl carbene into a C-H bond, often catalyzed by rhodium complexes. acs.orgresearchgate.net | High atom economy, direct functionalization. | Development of earth-abundant metal catalysts, improved regioselectivity. |

| Ring-Closing Metathesis (RCM) | Cyclization of a diene precursor containing a sulfonate ester using a ruthenium or molybdenum catalyst. researchgate.net | High functional group tolerance, access to complex ring systems. | Catalyst efficiency and stability, application to diverse substrates. |

| Asymmetric Catalysis | Use of chiral catalysts or auxiliaries to induce enantioselectivity during the cyclization process. acs.org | Access to enantiomerically pure compounds for stereoselective synthesis. | Design of new chiral ligands, improving enantiomeric excess (e.e.). |

| Flow Chemistry | Performing the synthesis in a continuous flow microreactor system. rsc.org | Superior process control, enhanced safety for exothermic reactions, scalability. | Optimization of reactor design, kinetic studies under flow conditions. rsc.org |

Expanded Scope of Applications in Complex Molecular Architecture

Gamma-sultones like this compound are valuable intermediates in organic synthesis because the strained five-membered ring can be opened by various nucleophiles. acs.org This ring-opening reaction installs a γ-hydroxy sulfonate or related functionality, making them versatile sulfoalkylating agents. acs.org

The future will see an expanded role for this compound as a key building block in the synthesis of complex molecular targets. A significant area of application has been in the synthesis of nucleoside analogues with antiviral properties. nih.govsemanticscholar.org For instance, the oxathiolane ring is a core structural feature of the HIV drugs lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC). nih.govnih.gov Research is ongoing to develop new synthetic routes to these crucial intermediates from simple, low-cost starting materials. nih.govsemanticscholar.org

Future applications are envisioned in:

Total Synthesis of Natural Products: The unique reactivity of the sultone ring can be harnessed to introduce specific functionalities in late-stage functionalization or as a key strategic element in the retrosynthetic analysis of complex natural products.

Medicinal Chemistry: The benzyl (B1604629) group offers a scaffold that can be readily modified. By introducing various substituents on the aromatic ring, chemists can create libraries of compounds for screening against various biological targets. The synthesis of diverse derivatives from a common core is a well-established strategy in drug discovery. nih.govnih.govrsc.org

Materials Science: As precursors to sulfonated polymers, γ-sultones could be used to develop new materials for applications such as ion-exchange membranes or specialty surfactants.

Table 2 highlights examples of complex molecules synthesized using oxathiolane or sultone precursors, indicating the potential for this compound.

| Target Molecule Class | Precursor Type | Significance | Relevant Findings |

| Antiviral Nucleosides | 1,3-Oxathiolane (B1218472) intermediates | Core components of widely prescribed HIV therapies like Lamivudine (3TC) and Emtricitabine (FTC). nih.govnih.gov | Development of cost-effective synthetic routes from acyclic precursors is a major goal. nih.govsemanticscholar.org |

| γ-Hydroxy Sulfonates | γ-Sultones | Versatile intermediates that can be further elaborated into more complex structures. acs.org | Diastereoselective hydrolysis of chiral sultones provides access to enantiopure γ-hydroxy sulfonates. acs.org |

| Chiral Building Blocks | Enantiopure γ-Sultones | Offer novel possibilities for stereoselective transformations in asymmetric synthesis. acs.orgresearchgate.net | Auxiliary-controlled synthesis allows for the preparation of highly enantiomerically enriched γ-sultones. acs.org |

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research will increasingly rely on a synergy between advanced spectroscopic methods and high-level computational chemistry.

Advanced Spectroscopy: Techniques like 2D NMR, high-resolution mass spectrometry (HRMS), and in-situ IR spectroscopy will be employed to identify transient intermediates and characterize reaction pathways in real-time. researchgate.net For example, HRMS is essential for identifying reaction products and byproducts during method development. researchgate.net Gamma spectroscopy, while typically used for radionuclides, highlights the broader trend of using specialized spectroscopic techniques for detailed analytical tasks. mdpi.com

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods will be instrumental in mapping potential energy surfaces, elucidating transition state geometries, and predicting regioselectivity and stereoselectivity. mdpi.com Such computational studies can explain observed outcomes, such as why a particular regioisomer is formed preferentially, and can guide the design of experiments to favor desired products. mdpi.com Mechanistic studies on related heterocyclic systems often reveal complex pathways that can only be fully understood through computational modeling. mdpi.com

Table 3 summarizes the application of these techniques to the study of sultone chemistry.

| Technique | Application Area | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Full assignment of 1H and 13C signals, determination of stereochemistry (e.g., via NOE). nih.govmdpi.com |

| Gas/Liquid Chromatography-Mass Spectrometry (GC/MS, LC/MS) | Analysis and Quantification | Separation and identification of products, intermediates, and impurities in reaction mixtures. researchgate.netresearchgate.net |

| X-ray Crystallography | Solid-State Structure | Unambiguous determination of molecular structure and conformation, including bond lengths and angles. mdpi.com |

| Computational Modeling (e.g., DFT) | Mechanistic Investigation | Reaction energetics (activation barriers), transition state structures, prediction of selectivity. mdpi.com |

Design and Synthesis of Next-Generation Derivatives with Enhanced or Tunable Properties

A significant emerging trend is the rational design and synthesis of next-generation derivatives of this compound. By systematically modifying its structure, researchers can fine-tune its chemical and physical properties for specific applications. This approach mirrors successful strategies in medicinal chemistry, where libraries of related compounds are synthesized to optimize activity and properties. nih.govrsc.org

Key areas for derivatization include:

Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties of the molecule, potentially influencing the reactivity of the sultone ring or providing new handles for further functionalization.

Substitution on the Oxathiolane Ring: Adding substituents at the C4 and C5 positions of the sultone ring can introduce new stereocenters and alter the ring's conformation and reactivity.

Homologation and Analogue Synthesis: Creating analogues with different ring sizes (e.g., δ-sultones) or replacing the benzyl group with other functionalities will expand the chemical space and lead to compounds with novel properties. acs.org

The goal is to create a toolkit of sultone-based building blocks with predictable reactivity and properties, which can be readily incorporated into a wide range of molecular architectures.

Table 4 outlines potential derivatives and their targeted property modifications.

| Derivative Class | Modification Strategy | Potential Tunable Property | Example Application |

| Substituted Benzyl Analogues | Adding groups (e.g., -NO2, -OCH3, -F) to the phenyl ring. nih.gov | Electronic properties, lipophilicity, reactivity. | Medicinal chemistry (structure-activity relationship studies). nih.govnih.gov |

| C4/C5-Functionalized Sultones | Introducing alkyl or aryl groups on the oxathiolane ring. acs.org | Stereochemistry, steric hindrance, ring stability. | Asymmetric synthesis, precursors for chiral ligands. |

| Bioisosteric Replacements | Replacing the benzyl group with other aromatic or heteroaromatic systems. | Target binding specificity, metabolic stability. | Drug design and discovery. rsc.org |

Q & A

Q. What are the established synthetic routes for 3-Benzyl-1,2-oxathiolane 2,2-dioxide?

While direct synthetic protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for related oxathiolane derivatives can be adapted. For example, regioselective substitution reactions using benzoylisothiocyanate in 1,4-dioxane (as described for 3-cyano-2-(N-benzoylthiouryl) derivatives) may guide optimization . Key steps include:

Q. How can the purity of this compound be assessed?

Analytical methods for related sulfonate derivatives (e.g., 2,4-butanesultone) include:

- UHPLC-ESI-QqQ MS : Enables quantification with a 15-minute runtime and high sensitivity for low-concentration analytes .

- Gas Chromatography (GC) : Used for assessing purity >98% in structurally similar compounds .

- NMR Spectroscopy : Critical for detecting residual solvents or byproducts.

| Technique | Parameters | Detection Limit | Reference |

|---|---|---|---|

| UHPLC-MS | C18 column, 0.1% formic acid | 0.1 ng/mL | |

| GC | DB-5 column, He carrier gas | 0.5% impurities |

Q. What are the key stability considerations for storing this compound?

Stability data for analogous compounds (e.g., 3-Methyl-1,2-oxathiolane 2,2-dioxide) indicate:

- Storage Conditions : 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Decomposition Risks : Exposure to moisture or elevated temperatures (>25°C) can lead to sulfonic acid formation .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of this compound derivatives?

Regioselective synthesis of oxathiolane derivatives often requires:

- Catalytic Control : Use of Lewis acids (e.g., BF3·OEt2) to direct substituent placement .

- Steric and Electronic Effects : Electron-withdrawing groups on the benzyl moiety enhance reactivity at specific positions.

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products, while prolonged heating favors thermodynamic outcomes .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

Computational strategies include:

- Density Functional Theory (DFT) : To model transition states and predict regioselectivity in ring-opening reactions.

- Molecular Dynamics (MD) Simulations : For solvation effects and reaction pathway analysis.

- Docking Studies : To evaluate interactions with biological targets (e.g., enzymes in sulfonate metabolism) .

Q. How do structural modifications of this compound influence its interactions with biological targets?

Studies on isoform-selective inhibitors (e.g., 3H-1,2-benzoxathiepine 2,2-dioxides) reveal:

- Substituent Effects : Electron-donating groups on the benzyl ring enhance binding affinity to carbonic anhydrase isoforms .

- Steric Modifications : Bulkier substituents reduce off-target interactions but may decrease solubility.

- Biological Assays : Enzymatic inhibition assays (e.g., fluorescence-based) quantify IC50 values for structure-activity relationship (SAR) analysis .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for oxathiolane derivatives?

Conflicting yields may arise from:

- Reagent Purity : Variations in benzyl precursor quality (e.g., CAS 1121-03-5 vs. 4440-89-5) .

- Reaction Scale : Milligram-scale syntheses often report higher yields than industrial-scale processes due to better control.

- Analytical Methods : GC vs. HPLC purity assessments can lead to divergent yield calculations .

| Factor | Impact on Yield | Mitigation Strategy |

|---|---|---|

| Catalyst loading | Overloading may degrade product | Optimize via DoE (Design of Experiments) |

| Solvent purity | Moisture in dioxane reduces yield | Use anhydrous solvents and molecular sieves |

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.